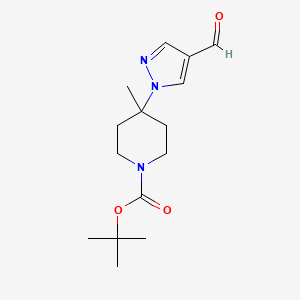

tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate

Description

tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at position 1, a methyl group at position 4, and a 4-formylpyrazole substituent. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. The formyl group (-CHO) on the pyrazole ring enhances its reactivity, enabling further functionalization via nucleophilic additions or condensation reactions .

Properties

Molecular Formula |

C15H23N3O3 |

|---|---|

Molecular Weight |

293.36 g/mol |

IUPAC Name |

tert-butyl 4-(4-formylpyrazol-1-yl)-4-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C15H23N3O3/c1-14(2,3)21-13(20)17-7-5-15(4,6-8-17)18-10-12(11-19)9-16-18/h9-11H,5-8H2,1-4H3 |

InChI Key |

NAAULFZWTOBXQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2C=C(C=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Piperidine Core with Carbamate Protection

- Starting from commercially available or synthesized 4-methylpiperidine, the nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group.

- Typical procedure involves reacting 4-methylpiperidine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or sodium bicarbonate in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

4-Methylpiperidine + Boc2O → tert-Butyl 4-methylpiperidine-1-carboxylate

- The reaction is straightforward, high-yielding, and commonly performed under mild conditions.

- The Boc protecting group is stable under various reaction conditions and can be removed later if necessary.

Formylation of the Pyrazole Ring

- The introduction of the formyl group at the 4-position of the pyrazole ring is achieved via directed formylation.

- Common methods include Vilsmeier-Haack formylation, which involves the reaction of the pyrazole derivative with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Pyrazole derivative + DMF + POCl₃ → 4-Formyl-pyrazole derivative

- The Vilsmeier-Haack reaction is regioselective for the 4-position of pyrazoles.

- Reaction conditions typically involve cooling and controlled addition to prevent overreaction.

Final Assembly and Carbamate Formation

- The final step involves forming the carbamate linkage at the nitrogen of the piperidine ring.

- This is achieved by reacting the amino group of the piperidine with an appropriate chloroformate derivative, such as tert-butyl chloroformate, in the presence of a base like pyridine or triethylamine.

Piperidine amino group + tert-Butyl chloroformate → this compound

- The reaction proceeds via nucleophilic attack of the amine on the chloroformate carbon, forming the carbamate.

- Conditions are typically mild, with reactions performed at 0–25°C in an inert solvent.

Data Table: Summary of Preparation Methods

| Step | Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1 | 4-Methylpiperidine | Boc2O, triethylamine | DCM, room temperature | High | Boc protection of nitrogen |

| 2 | Boc-protected 4-methylpiperidine | 4-Halo-pyrazole | DMF, 80°C | Moderate to high | SNAr or SN2 substitution |

| 3 | Pyrazole derivative | DMF, POCl₃ | 0–25°C | Moderate | Vilsmeier-Haack formylation |

| 4 | Pyrazolyl-piperidine | tert-Butyl chloroformate | Pyridine, 0°C | High | Carbamate formation |

Research Findings and Supporting Literature

- The use of Boc protection for amines is well-documented for its stability and ease of removal, as detailed in standard organic synthesis protocols.

- Pyrazole substitution via SNAr reactions with halogenated pyrazoles is a common strategy, supported by literature on heterocycle functionalization.

- Formylation of pyrazoles through Vilsmeier-Haack conditions is a validated method, providing regioselective introduction of formyl groups at the 4-position.

- The carbamate formation using tert-butyl chloroformate is a standard protecting group strategy for amines, ensuring stability during subsequent transformations.

Chemical Reactions Analysis

tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Scientific Research Applications

tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrazole ring can interact with aromatic residues through π-π stacking interactions, enhancing binding affinity .

Comparison with Similar Compounds

Comparative Analysis of Key Properties

Biological Activity

Tert-butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its structural features, which include a tert-butyl group, a piperidine ring, and a pyrazole moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C15H23N3O3

- Molecular Weight : 293.36 g/mol

The compound's structure contributes to its reactivity and biological potential, particularly due to the presence of the formyl group and carboxylate moiety.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structural features can inhibit key enzymes involved in neurodegenerative diseases. For instance, research has indicated that certain pyrazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. Although direct studies on this compound are lacking, it is reasonable to hypothesize similar mechanisms of action based on structural analogs.

Interaction Studies

Interaction studies are crucial for understanding the biological activity of this compound. Preliminary investigations into related compounds suggest they may interact with various receptors and enzymes involved in inflammatory and neurodegenerative pathways. Further research is needed to elucidate the specific interactions of this compound.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique features and potential applications of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)-piperidine | Structure | Contains bromine substituent; different pharmacological contexts |

| tert-butyl 4-(4-methylthio-1H-pyrazol-1-yl)-piperidine | Structure | Features a methylthio group; potential for different biological interactions |

| tert-butyl 3-(4-formylphenoxy)-piperidine | Structure | Contains a phenoxy group; different reactivity profile |

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Boc protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine ring via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF) .

Functionalization : React the Boc-protected piperidine with 4-formylpyrazole using coupling agents like EDCI/HOBt or Mitsunobu conditions to attach the pyrazole moiety .

Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization ensures high purity (>95%) .

Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-functionalization.

Q. Which characterization techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., formyl proton at δ ~9.8 ppm, pyrazole ring protons at δ 7.5–8.5 ppm) .

- X-ray Crystallography : Resolves piperidine ring conformation and spatial arrangement of the formylpyrazole group (SHELX programs recommended for refinement) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₁₅H₂₂N₃O₃: 292.16 g/mol) .

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer : Solubility varies significantly by solvent:

| Solvent | Solubility (mg/mL) | Application |

|---|---|---|

| DMSO | >50 | Biological assays |

| Methanol | ~20 | Chromatography |

| Water | <0.1 | Limited use |

| Pre-saturate solvents with inert gas (N₂) to prevent formyl group oxidation . |

Advanced Research Questions

Q. How can researchers reconcile contradictions in reported reactivity of the formyl group?

- Methodological Answer : Discrepancies arise from solvent polarity and pH:

- Nucleophilic Attack : In polar aprotic solvents (DMF, DMSO), the formyl group reacts readily with amines (e.g., hydrazines for hydrazone formation) .

- Inertness in Nonpolar Media : In toluene/hexane, the formyl group remains stable, enabling selective functionalization of other sites .

Resolution : Use DFT calculations (e.g., Gaussian 16) to model electronic environments and predict reactivity under specific conditions .

Q. What strategies optimize reaction yields for derivatives of this compound?

- Methodological Answer : Employ Design of Experiments (DOE) :

- Variables : Temperature (40–100°C), catalyst loading (5–20 mol%), solvent polarity.

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 60°C, 10 mol% Pd(OAc)₂ in DMF) for Suzuki-Miyaura coupling with aryl boronic acids .

Validation : Use HPLC with UV detection to quantify side-products and adjust parameters iteratively .

Q. How does this compound interact with biological targets in medicinal chemistry studies?

- Methodological Answer :

- Molecular Docking : The formyl group hydrogen-bonds with catalytic residues (e.g., in kinase ATP-binding pockets). Piperidine ring flexibility allows induced-fit binding .

- SAR Studies : Replace the formyl group with methyl or nitro substituents to probe steric/electronic effects on IC₅₀ values .

Data Interpretation : Cross-validate docking results with SPR (surface plasmon resonance) binding assays .

Q. What computational models predict the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via UPLC-MS.

- QSPR Models : Correlate molecular descriptors (logP, polar surface area) with degradation rates .

Outcome : Predicts optimal storage as desiccated amber vials at -20°C to minimize hydrolysis .

Tables for Critical Data Analysis

Table 1 : Comparative Reactivity of Functional Groups

| Group | Reaction Conditions | Observed Reactivity | Reference |

|---|---|---|---|

| Formyl (CHO) | DMF, 25°C, amine nucleophile | High (t₁/₂ = 2 hr) | |

| Boc (C(O)Ot-Bu) | THF, 0°C, TFA | Rapid deprotection |

Table 2 : Biological Activity of Analogues

| Derivative | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 4-Nitro-pyrazole analogue | EGFR Kinase | 12.3 | |

| 4-Methyl-pyrazole analogue | Dopamine D2 | 450 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.